molecular formula C19H20N2O2 B10893620 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide

Cat. No.: B10893620
M. Wt: 308.4 g/mol
InChI Key: UQHDWYBASYOKLX-UHFFFAOYSA-N
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Description

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.

    Attachment of the Side Chain: The side chain containing the methoxy group is introduced through alkylation reactions. For instance, the methoxy group can be added using methanol in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide group is introduced through acylation reactions, where the indole derivative reacts with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Melatonin: N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide, known for its role in regulating sleep-wake cycles.

    Serotonin: 5-Hydroxytryptamine, a neurotransmitter involved in mood regulation.

    Tryptophan: An essential amino acid and precursor to serotonin and melatonin.

Uniqueness

N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-3-METHYLBENZAMIDE is unique due to its specific structure, which combines the indole moiety with a benzamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methylbenzamide

InChI

InChI=1S/C19H20N2O2/c1-13-4-3-5-14(10-13)19(22)20-9-8-15-12-21-18-7-6-16(23-2)11-17(15)18/h3-7,10-12,21H,8-9H2,1-2H3,(H,20,22)

InChI Key

UQHDWYBASYOKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC

Origin of Product

United States

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